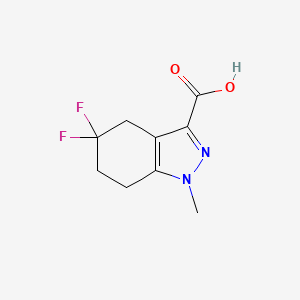

5,5-Difluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5,5-Difluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a fluorinated indazole derivative. Indazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of fluorine atoms in the structure can significantly influence the compound’s chemical properties and biological activity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Difluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach is the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions typically require specific conditions such as the presence of nucleophilic reagents and solvents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes mentioned above for large-scale production. This includes ensuring the availability of starting materials, optimizing reaction conditions for higher yields, and implementing purification processes to obtain the desired product with high purity.

化学反应分析

Types of Reactions

5,5-Difluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

科学研究应用

Pharmaceutical Development

This compound serves as a significant building block in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance biological activity, making it a candidate for the development of anti-cancer agents and other therapeutic drugs.

Case Study: Anticancer Activity

Research has shown that derivatives of 5,5-difluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid exhibit promising anticancer properties. For instance, studies conducted by the National Cancer Institute demonstrated that certain derivatives displayed significant cytotoxicity against various cancer cell lines, with mean growth inhibition values indicating potential for further development as anticancer therapeutics .

Biochemical Research

The compound is utilized in biochemical studies investigating enzyme inhibition and receptor binding. Its unique structure allows researchers to explore its interactions with biological macromolecules.

Mechanism of Action

The presence of fluorine atoms enhances the compound's binding affinity to specific proteins and enzymes. This property is crucial for understanding its role in modulating biochemical pathways. For instance, docking studies have shown that the compound can form hydrogen bonds with key amino acids in target proteins, facilitating its potential use as an inhibitor or modulator in various biological processes .

Material Science

In material science, this compound is explored for creating advanced materials with enhanced properties. Its chemical stability and unique reactivity make it suitable for developing polymers and coatings.

Applications in Coatings

Research indicates that incorporating this indazole derivative into polymer matrices can improve thermal stability and mechanical properties. Such advancements are valuable in industries requiring durable and resilient materials .

Agricultural Chemistry

The compound is also investigated within agricultural chemistry for its potential role in developing agrochemicals. Its ability to inhibit specific enzymes can be harnessed to create more effective pest control solutions.

Case Study: Pesticide Development

Studies have explored the synthesis of agrochemical formulations based on this compound, showing effectiveness against common agricultural pests while minimizing environmental impact . This dual functionality makes it a valuable candidate for sustainable agricultural practices.

Analytical Chemistry

In analytical chemistry, this compound is employed to develop methods for detecting and quantifying specific compounds in complex mixtures.

Analytical Techniques

The compound's unique spectral properties facilitate its use in chromatography and mass spectrometry applications. Researchers have utilized it to create calibration standards for various analytical methods aimed at improving detection limits and specificity .

Summary Table of Applications

| Application Area | Description | Example/Case Study |

|---|---|---|

| Pharmaceutical Development | Building block for anti-cancer agents and other therapeutics | Anticancer activity studies at NCI |

| Biochemical Research | Studies on enzyme inhibition and receptor binding | Docking studies revealing protein interactions |

| Material Science | Development of advanced materials with enhanced properties | Improved thermal stability in polymer formulations |

| Agricultural Chemistry | Development of effective agrochemicals | Formulations targeting pest control |

| Analytical Chemistry | Methods for detecting and quantifying compounds | Use in chromatography and mass spectrometry |

作用机制

The mechanism of action of 5,5-Difluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to target proteins, leading to increased biological activity. The compound may inhibit or activate specific enzymes or receptors, thereby modulating various biochemical pathways.

相似化合物的比较

Similar Compounds

- 3-Methyl-4,5,6,7-tetrafluoro-1H-indazole

- 5-Fluoro-3-phenyl-1H-indole-2-carbonyl thiosemicarbazide

- 3-Indole acrylic acid

Uniqueness

5,5-Difluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is unique due to the presence of two fluorine atoms at the 5-position, which can significantly influence its chemical and biological properties. This fluorination can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in medicinal chemistry and drug development.

生物活性

5,5-Difluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activities, focusing on its antitumor and anti-inflammatory properties, as well as its mechanism of action.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula: C10H10F2N2O2

- Molecular Weight: 232.19 g/mol

- IUPAC Name: this compound

Antitumor Activity

Recent studies have demonstrated that derivatives of indazole compounds exhibit potent antitumor activities. Specifically, this compound has shown promising results in inhibiting cancer cell proliferation.

Key Findings:

- Cell Line Studies:

-

Mechanism of Action:

- The compound induces apoptosis in cancer cells by modulating the expression of key proteins involved in the apoptotic pathway. Notably, it increases the expression of pro-apoptotic protein Bax while decreasing anti-apoptotic protein Bcl-2 .

- Furthermore, it affects the p53/MDM2 pathway, leading to enhanced p53 levels which promote apoptosis .

Anti-inflammatory Activity

In addition to its antitumor properties, this compound has been evaluated for its anti-inflammatory effects.

Key Findings:

- Carrageenan-Induced Edema Test:

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

| Substituent Position | Effect on Activity |

|---|---|

| 1-position | Essential for binding to target sites |

| 3-position | Influences solubility and bioavailability |

| 5-position | Critical for enhancing potency |

Study 1: Antiproliferative Effects

A study focused on the antiproliferative effects of various indazole derivatives including our compound showed that modifications at the 3 and 5 positions significantly enhanced activity against multiple cancer cell lines. The study highlighted that compounds with fluorine substitutions exhibited improved potency due to increased lipophilicity and better membrane penetration .

Study 2: Mechanistic Insights

Another research effort investigated the mechanistic pathways through which indazole derivatives induce apoptosis. It was found that the activation of caspase pathways was a common feature among effective compounds. Specifically, the study noted that treatment with this compound resulted in significant activation of caspases 3 and 9 in treated K562 cells .

属性

IUPAC Name |

5,5-difluoro-1-methyl-6,7-dihydro-4H-indazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2N2O2/c1-13-6-2-3-9(10,11)4-5(6)7(12-13)8(14)15/h2-4H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBHHNEREAPBUCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CC(CC2)(F)F)C(=N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。